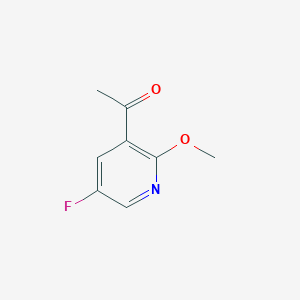
1-(1-cyclopropyl-1H-imidazol-2-yl)-N-isopropylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-cyclopropyl-1H-imidazol-2-yl)-N-isopropylmethanesulfonamide is a compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound features a cyclopropyl group attached to an imidazole ring, which is further connected to an isopropylmethanesulfonamide group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-cyclopropyl-1H-imidazol-2-yl)-N-isopropylmethanesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the imidazole ring with the cyclopropyl group. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The resulting intermediate is then reacted with isopropylmethanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-cyclopropyl-1H-imidazol-2-yl)-N-isopropylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and nucleophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(1-cyclopropyl-1H-imidazol-2-yl)-N-isopropylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme activity, protein interactions, and cellular processes.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(1-cyclopropyl-1H-imidazol-2-yl)-N-isopropylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1-cyclopropyl-1H-imidazol-2-yl)methanol: This compound shares the imidazole and cyclopropyl groups but lacks the isopropylmethanesulfonamide moiety.
1-(1-cyclopropyl-1H-imidazol-2-yl)methanamine: Similar to the above compound but with an amine group instead of a methanol group.
1-(1-cyclopropyl-1H-imidazol-2-yl)ethanol: Contains an ethanol group instead of the isopropylmethanesulfonamide group.
Uniqueness
1-(1-cyclopropyl-1H-imidazol-2-yl)-N-isopropylmethanesulfonamide is unique due to the presence of the isopropylmethanesulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, differentiating it from other similar compounds.
Eigenschaften
Molekularformel |
C10H17N3O2S |
|---|---|
Molekulargewicht |
243.33 g/mol |
IUPAC-Name |
1-(1-cyclopropylimidazol-2-yl)-N-propan-2-ylmethanesulfonamide |
InChI |
InChI=1S/C10H17N3O2S/c1-8(2)12-16(14,15)7-10-11-5-6-13(10)9-3-4-9/h5-6,8-9,12H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
UVIWIQVKEGCJNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NS(=O)(=O)CC1=NC=CN1C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[1,1-Biphenyl]-4,4-diamine, 2,2-dimethoxy-](/img/structure/B13966378.png)


![2,4-Thiazolidinedione, 5-[(6-hydroxy-2-naphthalenyl)methyl]-](/img/structure/B13966405.png)





